N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine
Description
N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22(2)17-14(4-3-7-19-17)24-12-6-9-23(10-12)16-13-5-8-18-15(13)20-11-21-16/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZKVFGFMIMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCN(C2)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Cu-catalyzed coupling reactions. For instance, the synthesis can begin with the preparation of 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate is then subjected to a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and further functional group transformations to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and safety. For example, the use of DL-α-tocopherol methoxypolyethylene glycol succinate (TPGS-750-M) as a reaction solvent can improve the yield of Sonogashira coupling reactions. Additionally, continuous flow chemistry can help mitigate the safety risks associated with oxidation reactions, simplifying the overall process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaClO2 and TEMPO.
Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: NaClO2, TEMPO, NaClO, and SOCl2 are commonly used.
Reduction: NaBH4 is a typical reducing agent.
Substitution: Conditions often involve the use of bases like K2CO3 and catalysts such as CuI
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxamides, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, the compound may act as an inhibitor of protein kinases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A Janus kinase inhibitor with a similar pyrrolopyrimidine core.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor properties.
Tubercidin: An antibiotic with a pyrrolopyrimidine scaffold .
Uniqueness
N,N-dimethyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridin-2-amine is unique due to its specific substitution pattern and the presence of the pyrrolidin-3-yl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
